molecular formula C5H8N2OS B3125534 3-Ethyl-2-thioxoimidazolidin-4-one CAS No. 32607-37-7

3-Ethyl-2-thioxoimidazolidin-4-one

Cat. No. B3125534
CAS RN: 32607-37-7
M. Wt: 144.2 g/mol
InChI Key: PNLZPZBAVUHFCC-UHFFFAOYSA-N
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Description

3-Ethyl-2-thioxoimidazolidin-4-one is a reagent used in the preparation of arylsulfonylaminocarbonyl-2-thiohydantoin, a novel acetohydroxyacid synthase inhibitor . It has a molecular formula of C5H8N2OS and a molecular weight of 144.19482 .


Synthesis Analysis

The synthesis of 2-thioxoimidazolidin-4-one derivatives, including 3-Ethyl-2-thioxoimidazolidin-4-one, is often based on isothiocyanates. A one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid is a commonly used method .


Chemical Reactions Analysis

The chemical reactions involving 3-Ethyl-2-thioxoimidazolidin-4-one are primarily related to its use as a reagent in the synthesis of other compounds. For instance, it’s used in the preparation of arylsulfonylaminocarbonyl-2-thiohydantoin .


Physical And Chemical Properties Analysis

3-Ethyl-2-thioxoimidazolidin-4-one has a molecular formula of C5H8N2OS and a molecular weight of 144.19482 . Further details about its physical and chemical properties were not found in the available sources.

Scientific Research Applications

Analytical Chemistry: Chelating Agents

The sulfur atom in 3-ethyl-2-thioxoimidazolidin-4-one forms stable complexes with metal ions. As a chelating agent, it aids in metal ion extraction, separation, and detection. Researchers employ it in analytical techniques such as liquid chromatography and spectrophotometry.

For more information, you can refer to the ChemicalBook entry on 3-ETHYL-2-THIOXOIMIDAZOLIDIN-4-ONE . Additionally, the compound’s safety information and downstream products are available here . 📚

Future Directions

The future directions of 3-Ethyl-2-thioxoimidazolidin-4-one and similar compounds could involve further exploration of their biological activities and potential applications in various fields, such as medicinal chemistry .

properties

IUPAC Name

3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-2-7-4(8)3-6-5(7)9/h2-3H2,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLZPZBAVUHFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-thioxoimidazolidin-4-one

Synthesis routes and methods

Procedure details

Glycine 36 (150 mg, 2.0 mmol) was dissolved in H2O (5.0 mL) and pyridine (5.0 mL) solution. The pH of the solution was adjusted to about 9.0 as shown by an indicator paper by the addition of 1M NaOH. The solution was heated to 40° C. and kept at that temperature during the reaction. Ethyl isothiocyanate 35 (0.263 mL, 3.0 mmol) was added with vigorous stirring. Small portions of 1M NaOH was added to keep the pH at about 9.0. The reaction was completed when the alkali consumption ceased (1 h). Pyridine and excess alkyl isothiocyanates were then removed by repeated extraction with equal volumes of benzene. Subsequently, an amount of conc. HCl (0.75 mL) was added and the mixture was refluxed for 2 h. The residue was extracted with ethyl acetate (2×150 mL). The organic layer was dried with brine and MgSO4, then concentrated in vacuo. Flash column chromatography on silica gel (hexane:ethyl acetate=2:1) of the residue afforded the desired product 37 in 90% yield (258 mg, pale yellow solid). 1H NMR (400 MHz, CDCl3): 6.88 (br, 1H), 4.06 (d, J=1.2 Hz, 2H), 3.89 (q, J=7.2 Hz, 2H), 1.25 (t, J=7.2 Hz, 3H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.263 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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